![molecular formula C7H13BrO B2938583 [(2-Bromoethoxy)methyl]cyclobutane CAS No. 1909326-00-6](/img/structure/B2938583.png)
[(2-Bromoethoxy)methyl]cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(2-Bromoethoxy)methyl]cyclobutane” is a chemical compound with the CAS Number: 1909326-00-6 . It has a molecular weight of 193.08 . The IUPAC name for this compound is ( (2-bromoethoxy)methyl)cyclobutane .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H13BrO . The InChI code for this compound is 1S/C7H13BrO/c8-4-5-9-6-7-2-1-3-7/h7H,1-6H2 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, cyclobutanes in general can undergo a variety of reactions. For example, cyclobutanes can be produced in good yields and excellent diastereoselectivities using an efficient [2+2] heterodimerization of dissimilar acyclic enones upon visible light irradiation in the presence of a ruthenium (II) photocatalyst .
Mécanisme D'action
Target of Action
Cyclobutanes, in general, are prevalent in various drugs and drug prototypes, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .
Mode of Action
It’s known that cyclobutanes are synthesized using the [2+2] cycloaddition, which is the primary and most commonly used method . This reaction mechanism could potentially influence the interaction of [(2-Bromoethoxy)methyl]cyclobutane with its targets.
Biochemical Pathways
Cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms, indicating the importance of cyclobutane in biological evolution .
Pharmacokinetics
Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve admet properties .
Result of Action
Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .
Action Environment
The [2+2] cycloaddition used in the synthesis of cyclobutanes can be influenced by different reaction mechanisms .
Avantages Et Limitations Des Expériences En Laboratoire
[(2-Bromoethoxy)methyl]cyclobutane has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a building block for the synthesis of various compounds. However, it is also a potentially hazardous substance and should be handled with care. Additionally, its limited solubility in some solvents can be a limitation for certain experiments.
Orientations Futures
There are several future directions for the study of [(2-Bromoethoxy)methyl]cyclobutane. One potential area of research is the development of new synthetic methods using this compound as a building block. Additionally, its potential applications in the preparation of chiral auxiliaries and ligands could be further investigated. Finally, the biochemical and physiological effects of this compound could be studied in more detail to better understand its potential hazards and safety precautions.
Méthodes De Synthèse
[(2-Bromoethoxy)methyl]cyclobutane can be synthesized through a reaction between 1,2-dibromoethane and cyclobutene. The reaction is carried out in the presence of a catalyst, such as zinc, and a solvent, such as tetrahydrofuran. The resulting product is then purified through distillation or chromatography.
Applications De Recherche Scientifique
[(2-Bromoethoxy)methyl]cyclobutane has been studied for its potential applications in organic synthesis. It can be used as a building block for the synthesis of various compounds, such as cyclobutene derivatives and heterocycles. Additionally, it has been investigated for its use in the preparation of chiral auxiliaries and ligands.
Propriétés
IUPAC Name |
2-bromoethoxymethylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-4-5-9-6-7-2-1-3-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJLRAHOUBOIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2938501.png)
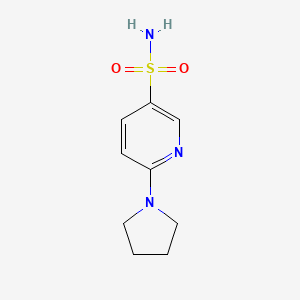
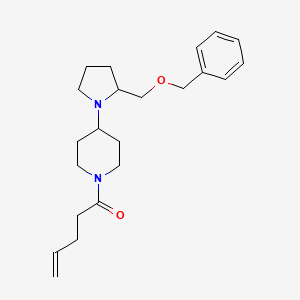
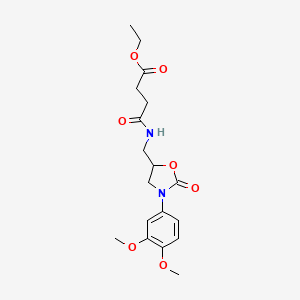
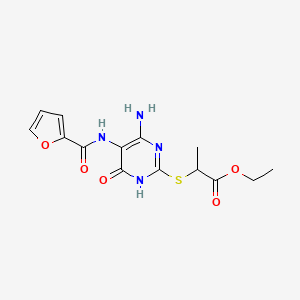
![N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide](/img/structure/B2938507.png)
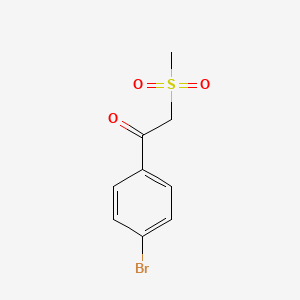
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2938512.png)
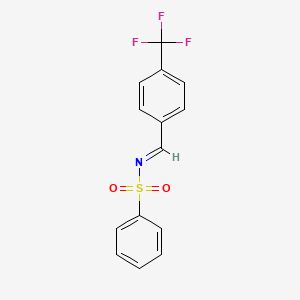
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide](/img/structure/B2938515.png)
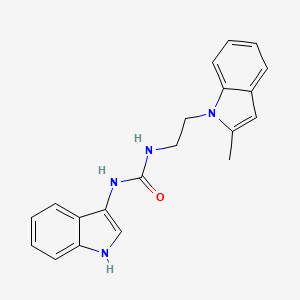
![2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide](/img/structure/B2938519.png)

![6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2938523.png)